Verrucarin L acetate

Description

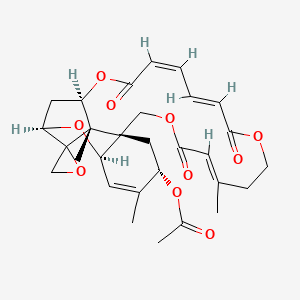

Verrucarin L acetate is a macrocyclic trichothecene sesquiterpenoid mycotoxin produced by fungal species such as Fusarium fistulosa, Myrothecium sp., and Albifimbria viridis . Structurally, it is characterized by a 12,13-epoxytrichothecene core with an acetyl group, identified via HRESI-MS, NMR, and specific rotation data . This compound exhibits diverse bioactivities, including antiprotozoal, antifungal, and cytotoxic effects. Notably, it demonstrates potent antimalarial activity against Plasmodium falciparum (IC₅₀ <1 ng/mL) and antifungal activity against Candida albicans (MIC₅₀ = 0.218 µg/mL) .

Properties

Molecular Formula |

C29H34O10 |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

[(1R,3R,6S,8R,12E,18E,20Z,24R,25S)-5,13,25-trimethyl-11,17,22-trioxospiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-6-yl] acetate |

InChI |

InChI=1S/C29H34O10/c1-17-9-10-34-24(31)7-5-6-8-25(32)39-21-13-23-29(16-36-29)27(21,4)28(15-35-26(33)11-17)14-20(37-19(3)30)18(2)12-22(28)38-23/h5-8,11-12,20-23H,9-10,13-16H2,1-4H3/b7-5+,8-6-,17-11+/t20-,21+,22+,23+,27+,28+,29?/m0/s1 |

InChI Key |

SNYKMGDHCWLQEW-GOMARCBHSA-N |

Isomeric SMILES |

C/C/1=C\C(=O)OC[C@]23C[C@@H](C(=C[C@H]2O[C@@H]4C[C@H]([C@]3(C45CO5)C)OC(=O)/C=C\C=C\C(=O)OCC1)C)OC(=O)C |

Canonical SMILES |

CC1=CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(=O)OCC1)C)OC(=O)C |

Synonyms |

verrucarin L acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Verrucarin L acetate belongs to the trichothecene family, sharing a common 12,13-epoxytrichothecene backbone with compounds like verrucarin A, verrucarin J, roridin E, and neosolaniol monoacetate. Key structural variations, such as the presence of an acetyl group, influence its bioactivity and selectivity (Table 1).

Table 1: Structural and Bioactive Comparison of this compound with Analogues

Bioactivity Profiles

- Antimalarial Activity : this compound and roridin E both inhibit P. falciparum at IC₅₀ <1 ng/mL, but this compound exhibits a superior selective index (SI), suggesting lower off-target toxicity .

- Antifungal Activity : this compound (MIC₅₀ = 0.218 µg/mL against C. albicans) is less potent than verrucarin J (MIC₅₀ = 0.047 µg/mL) but more active than roridin A (MIC₅₀ = 0.2 µg/mL) .

- Toxicity Profiles: At 1 µM, this compound shows stronger zootoxicity (100% brine shrimp mortality) than phytotoxicity, whereas neosolaniol monoacetate and roridin A are more phytotoxic .

Mechanistic Insights

- This compound : Primarily inhibits protozoal growth and fungal proliferation, likely via protein synthesis disruption, a common trichothecene mechanism . Its acetyl group may enhance membrane permeability or target specificity.

- Verrucarin A : Suppresses ER stress by downregulating GRP78, XBP-1, and CHOP mRNA, and selectively degrades SRC-3, a cancer-associated coactivator .

- Roridin E : Shares antimalarial potency with this compound but lacks its selective index, limiting therapeutic utility .

Q & A

Q. What analytical methods are recommended for structural elucidation of Verrucarin L acetate in complex biological matrices?

this compound’s structure is typically confirmed using high-resolution electrospray ionization mass spectrometry (HRESI-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Cross-validation with specific rotation data and comparison to published spectral libraries (e.g., roridin derivatives) ensures accuracy . For reproducibility, researchers should follow standardized protocols for solvent selection, sample concentration, and instrumental calibration to minimize spectral artifacts.

Q. How can researchers design cytotoxicity assays to evaluate this compound against cancer cell lines?

Standardized protocols involve using adherent cell lines (e.g., HCT116, A2780S) in 96-well plates with dose-response curves (e.g., 0.1–100 nM). The IC₁₀₀ value (9.77 ng/mL for HCT116) should be determined via MTT or resazurin assays, with triplicate technical replicates and normalization to untreated controls . Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity (e.g., DMSO <0.1%).

Q. What purification techniques are effective for isolating this compound from fungal extracts?

High-speed countercurrent chromatography (HSCCC) in stepwise elution mode is optimal for separating trichothecene mycotoxins like this compound. Solvent systems (e.g., hexane-ethyl acetate-methanol-water) should be tailored to partition coefficients (K values). Post-purification, confirm purity (>95%) via HPLC-DAD and LC-MS .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across studies be reconciled?

Discrepancies in IC values may arise from differences in cell passage number, assay duration (24 vs. 48 hours), or metabolic activity endpoints (e.g., ATP vs. membrane integrity). Perform meta-analyses using standardized datasets and apply statistical models (e.g., mixed-effects regression) to identify confounding variables . Validate findings with orthogonal assays (e.g., clonogenic survival).

Q. What experimental strategies can elucidate the indirect mechanism of action of this compound on cellular targets?

Transcriptomic profiling (RNA-seq) and thermal proteome profiling (TPP) are recommended to identify downstream pathways affected by this compound. Co-immunoprecipitation (Co-IP) can reveal protein-protein interaction disruptions. For example, its structural analog Verrucarin A degrades SRC-3 via proteasomal pathways without direct binding—a model applicable to this compound .

Q. How should researchers address variability in antifungal activity data against Candida albicans?

Strain-specific susceptibility (e.g., ATCC vs. clinical isolates) and growth media (e.g., RPMI vs. Sabouraud dextrose) significantly impact MIC values. Use CLSI guidelines (M27 protocol) with standardized inoculum sizes (1–5 × 10³ CFU/mL) and include azole-resistant controls. Synergy studies (e.g., checkerboard assays) with fluconazole may clarify combinatorial effects .

Q. What methodologies optimize stability studies of this compound under physiological conditions?

Simulate pharmacokinetic conditions using PBS (pH 7.4) or human serum at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours. For light sensitivity, conduct experiments in amber vials under controlled illumination. Stability data should inform in vivo dosing regimens and formulation strategies (e.g., liposomal encapsulation) .

Methodological Guidance for Data Interpretation

Q. How can researchers statistically validate the significance of low nanomolar cytotoxicity in this compound studies?

Use non-linear regression (e.g., log(inhibitor) vs. response curves) to calculate IC₅₀/IC₁₀₀ with 95% confidence intervals. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .

Q. What approaches mitigate batch-to-batch variability in fungal-derived this compound?

Implement quality control (QC) protocols:

Q. How should conflicting structural data from NMR and X-ray crystallography be resolved?

Prioritize X-ray data for absolute configuration but validate with NOESY/ROESY NMR for solution-state conformation. For crystalline impurities, employ differential scanning calorimetry (DSC) to assess polymorphism. Collaborative data sharing via platforms like Cambridge Structural Database enhances reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.